

Comparative Pharmacological Profile of Pyridine-3,5-Dicarboxylates: A Guide for Researchers

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Compound of Interest

Compound Name: *Dimethyl Tetrahydropyran-4,4-dicarboxylate*

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For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the pharmacological activities of various pyridine-3,5-dicarboxylate derivatives. The information is supported by experimental data from peer-reviewed studies, offering insights into their potential as therapeutic agents.

The pyridine-3,5-dicarboxylate scaffold is a core component of many biologically active compounds, most notably the 1,4-dihydropyridine class of L-type calcium channel blockers used in the management of hypertension and angina.^{[1][2]} Variations in the substituents on the dihydropyridine ring and the ester groups at the 3- and 5-positions significantly influence their pharmacological properties, leading to a diverse range of activities including antihypertensive, coronary vasodilatory, anticonvulsant, and antimicrobial effects.^{[3][4][5]} This guide summarizes key findings from comparative studies to aid in the evaluation and development of novel pyridine-3,5-dicarboxylate-based drugs.

Comparative Pharmacological Data

The following table summarizes the quantitative data on the pharmacological activities of representative pyridine-3,5-dicarboxylate derivatives.

Compound/Derivative	Pharmacological Activity	Key Findings	Reference
Nitrendipine	Antihypertensive, Coronary Vasodilator	Asymmetrically substituted derivatives are often more potent than symmetrical ones. Nitrendipine is a key example developed for antihypertensive therapy. [6]	PMID: 7194663
4-(Pyridinyl) Analogues	Calcium Channel Antagonist	Potency order: 2-pyridinyl > 3-pyridinyl > 4-pyridinyl. Larger alkyl ester substituents and non-identical ester groups enhance activity. [7]	PMID: 3783612
Compound 8f (a 4-(benzo[d][3][8]dioxol-6-yl) derivative)	Anticonvulsant, Antioxidant	Showed significant anticonvulsant and antioxidant activities in maximal electroshock and subcutaneous pentylenetetrazole induced seizure models. [4]	PMID: 24012809
Silver(I) complexes with pyridine-4,5-dicarboxylate ligands	Antimicrobial	Demonstrated remarkable activity against standard and clinical isolates of pathogens associated with cow mastitis. [9]	PMID: 32408462
Nicardipine	Antihypertensive, Coronary Vasodilator	A powerful systemic vasodilator with minimal effects on	PMID: 3538604

		myocardial inotropic state, even in patients with compromised left ventricular function.[2]	
Nifedipine vs. Nisoldipine	Coronary Vasodilator	Both induce significant coronary dilation. Nisoldipine shows a prolonged efficacy, which could be favorable for long-term oral treatment.[5]	PMID: 3450912
CD-349	Antihypertensive	A 1,4-dihydropyridine derivative with nitrooxyalkylester moieties, designed as a potent and long-lasting vasodilator.[10]	PMID: 8370105

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of the experimental protocols used to evaluate the pharmacological activities of pyridine-3,5-dicarboxylates.

Calcium Channel Antagonist Activity Assay

The calcium channel antagonist activity is often determined using isolated smooth muscle preparations.[7]

- **Tissue Preparation:** Longitudinal smooth muscle from the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a mixture of 95% O₂ and 5% CO₂.
- **Induction of Contraction:** A muscarinic receptor agonist (e.g., carbachol) is used to induce Ca²⁺-dependent contractions.

- Drug Application: The pyridine-3,5-dicarboxylate derivatives are added to the organ bath in a cumulative manner to obtain a concentration-response curve.
- Data Analysis: The inhibitory effect of the compounds on the tonic component of the muscle contraction is measured, and the IC₅₀ value (the concentration required to inhibit the contraction by 50%) is calculated.^[7]

Antihypertensive Activity Assessment in Spontaneously Hypertensive Rats (SHR)

The in vivo antihypertensive effects are commonly evaluated in animal models of hypertension.

- Animal Model: Spontaneously Hypertensive Rats (SHR) are used as a model for essential hypertension.
- Blood Pressure Measurement: Blood pressure is measured in conscious rats using the tail-cuff method or via an indwelling arterial catheter for direct measurement.
- Drug Administration: The test compounds are administered orally or intravenously.
- Data Collection: Blood pressure and heart rate are monitored at various time points after drug administration to determine the magnitude and duration of the antihypertensive effect.

Coronary Vasodilation Assessment

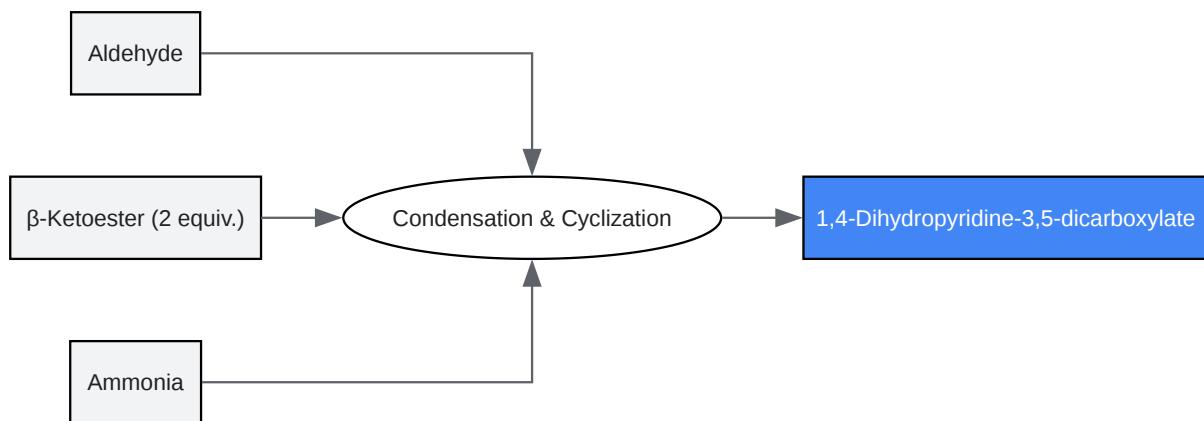
The ability of these compounds to dilate coronary arteries is a key aspect of their therapeutic potential for angina.

- Animal Model: Anesthetized open-chest dogs are often used.
- Measurement of Coronary Blood Flow: An electromagnetic flow probe is placed around a major coronary artery (e.g., the left anterior descending coronary artery) to measure blood flow.
- Drug Administration: The compounds are administered intravenously or directly into the coronary artery.

- Data Analysis: The increase in coronary blood flow is measured and compared to baseline values.

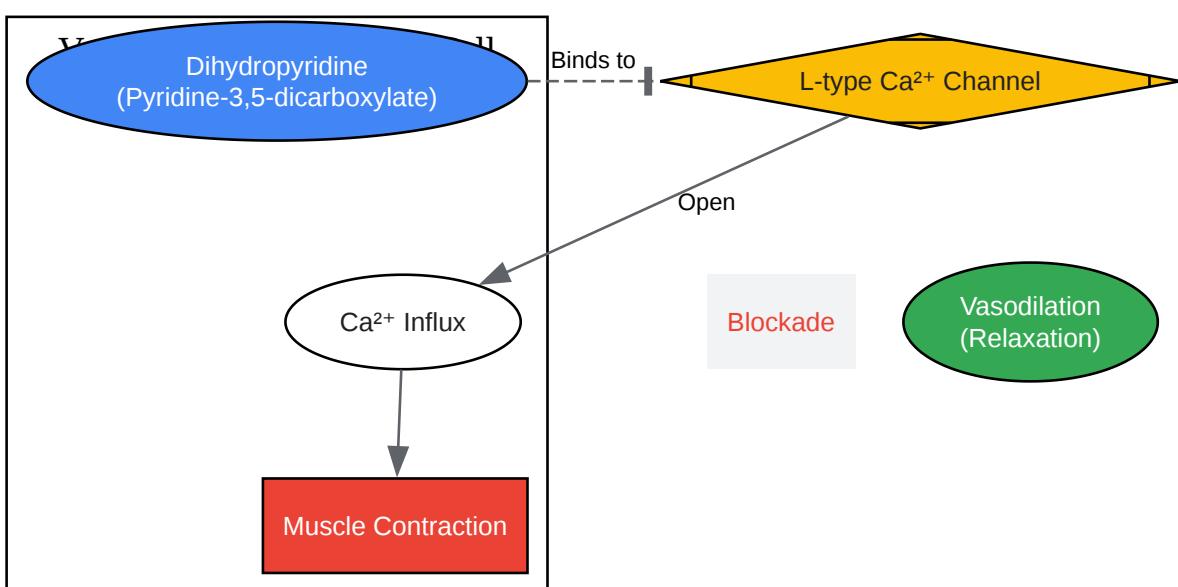
Visualizations

The following diagrams illustrate key concepts related to the synthesis and mechanism of action of pyridine-3,5-dicarboxylates.



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Hantzsch synthesis of 1,4-dihydropyridines.



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Mechanism of action of dihydropyridine calcium channel blockers.

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